molecular formula C20H17NO4 B2924575 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351591-17-7

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2924575
CAS No.: 1351591-17-7
M. Wt: 335.359
InChI Key: GCJQUQSGCISGGF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a benzodioxole carboxamide core, a privileged scaffold in central nervous system (CNS) active agents, linked to a hydroxy-substituted naphthalene-ethyl moiety via an amide bond. The structural architecture suggests potential as a key intermediate or candidate for investigating novel therapeutic pathways. While the specific profile of this compound is under investigation, its core structure is closely related to other benzodioxole carboxamides that have demonstrated research utility in modulating neurological function . Researchers may explore its potential application in studying conditions like epilepsy, given that non-nitrogenous heterocyclic systems and amide derivatives are a prominent area of focus in the search for new anticonvulsant agents with potentially improved safety profiles . The naphthalene group provides a substantial hydrophobic domain, which may influence blood-brain barrier permeability and interactions with various neuronal receptors or enzymes. The secondary alcohol functional group offers a site for molecular interactions and potential further synthetic modification. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-17(16-7-3-5-13-4-1-2-6-15(13)16)11-21-20(23)14-8-9-18-19(10-14)25-12-24-18/h1-10,17,22H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJQUQSGCISGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the benzo[d][1,3]dioxole moiety. One common approach is to first synthesize 2-hydroxy-2-(naphthalen-1-yl)ethylamine, followed by its reaction with benzo[d][1,3]dioxole-5-carboxylic acid under specific conditions, such as the use of coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be utilized to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with specific molecular targets can be explored for therapeutic purposes.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the benzo[d][1,3]dioxole moiety can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-hydroxy-2-(naphthalen-1-yl)acetonitrile

  • 2-hydroxy-naphthalene

  • N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzoic acid

Uniqueness: N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industry.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzo[d][1,3]dioxole derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzo[d][1,3]dioxole core : This heterocyclic structure is known for its stability and biological activity.
  • Naphthalene moiety : Contributes to its lipophilicity and potential for interacting with biological membranes.
  • Carboxamide group : Enhances solubility and may play a role in receptor binding.

The IUPAC name of the compound is N-(2-hydroxy-2-naphthalen-1-ylethyl)-5-carboxamide, with the molecular formula C17H15N1O3C_{17}H_{15}N_{1}O_{3}.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit histone deacetylases (HDACs), leading to an increase in acetylated histones and subsequent activation of tumor suppressor genes. This mechanism is crucial for inducing apoptosis in cancer cells.
CompoundIC50 (µM)Cancer Cell Line
This compoundTBDMCF7 (Breast Cancer)
SAHA (Suberoylanilide Hydroxamic Acid)0.5Various

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Its structural features allow it to interact with bacterial membranes effectively.

  • In vitro Studies : The compound demonstrated significant inhibition against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative of benzo[d][1,3]dioxole was tested for its ability to induce apoptosis in human leukemia cells. The study found that the compound significantly reduced cell viability and increased apoptotic markers.
  • Case Study 2 : Research on naphthalene derivatives indicated their effectiveness as anti-inflammatory agents, suggesting that the naphthalene component may contribute to reducing inflammation in various models.

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